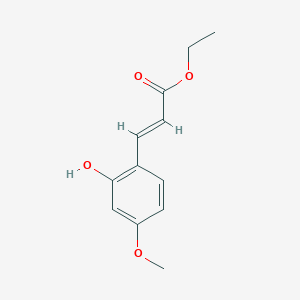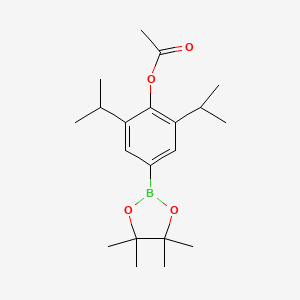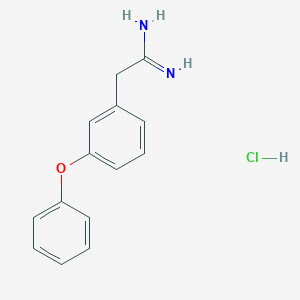
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in the laboratory for a variety of scientific research applications. It is a water-soluble white powder that is used for its ability to modulate enzyme activity, as a substrate for enzyme assays, and as a reactant in chemical reactions.
Applications De Recherche Scientifique
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is used as a tool in a variety of scientific research applications. It is used as a substrate for enzyme assays, as a reagent in chemical reactions, and as a modulator of enzyme activity. It has been used to study the effects of protease inhibitors on enzyme activity, to study the effects of enzyme inhibitors on enzyme activity, and to study the effects of small molecules on enzyme activity.
Mécanisme D'action
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, as an inhibitor of enzymes, and as a modulator of enzyme activity. When used as a substrate, it binds to the enzyme and is acted upon by the enzyme to produce a product. When used as an inhibitor, it binds to the enzyme and prevents the enzyme from performing its normal function. When used as a modulator, it binds to the enzyme and alters the enzyme's activity, either increasing or decreasing its activity.
Biochemical and Physiological Effects
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, to modulate the activity of enzymes involved in metabolic pathways, and to modulate the activity of enzymes involved in DNA and RNA synthesis. It has also been shown to have an effect on the activity of enzymes involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride in laboratory experiments include its water solubility, its ability to modulate enzyme activity, and its ability to be used as a substrate for enzyme assays. The limitations of using 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride in laboratory experiments include its potential to cause toxicity, its potential to cause side effects, and its potential to interfere with other compounds in the reaction mixture.
Orientations Futures
For 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride include further studies on its effects on enzyme activity, its potential to be used as a therapeutic agent, and its potential to be used in drug delivery systems. Additionally, further studies on its effects on cell growth and differentiation, its potential to be used as an imaging agent, and its potential to be used in drug screening assays are also areas of potential research. Finally, further studies on its effects on signal transduction pathways, its potential to be used in gene therapy, and its potential to be used in the development of new drugs are also areas of potential research.
Méthodes De Synthèse
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is synthesized from the reaction of 2-phenoxy-phenylacetic acid and an amine. The reaction begins with the conversion of the carboxylic acid to an acid chloride, followed by the addition of the amine to form the amide. The amide is then reacted with hydrochloric acid to form the hydrochloride salt of 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride.
Propriétés
IUPAC Name |
2-(2-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMYMXHCSVXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)




